2,6-Dichloropyrido[3,2-D]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1060816-73-0 |
|---|---|
Molecular Formula |
C7H3Cl2N3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
2,6-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-7(9)12-4/h1-3H |
InChI Key |
QGSNEGPRFGTXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CN=C(N=C21)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloropyrido 3,2 D Pyrimidine
Precursor Selection and Initial Cyclization Strategies for Pyrido[3,2-D]pyrimidine (B1256433) Core Formation
One established strategy begins with 4-aminopyrimidine (B60600) derivatives. For instance, a multi-step sequence can be employed starting from a 4-aminopyrimidine-5-carbaldehyde. This precursor can undergo a Horner-Wadsworth-Emmons olefination to introduce a side chain, which is then cyclized to form the fused pyridine (B92270) ring, a process that can be facilitated by photoisomerization. researchgate.net
Another powerful method for constructing the pyridopyrimidine core involves the condensation of aminopyrimidines with various carbon fragments. For example, 6-aminouracil (B15529) and its derivatives are frequently used as the pyrimidine (B1678525) precursor. These compounds can react with β-dicarbonyl compounds or their equivalents to build the second ring. In one route, an enaminone, formed from a starting material like 3-acetylbenzoic acid, undergoes a heteroannulation reaction with 6-aminouracil under acidic conditions to yield the Pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Although the isomer is different, the principle of using an aminouracil derivative as a key building block is a cornerstone in the synthesis of this class of compounds.
The general synthetic logic often relies on the reaction of a 2,6-disubstituted-4-aminopyrimidine with a three-carbon synthon to complete the pyridine portion of the bicyclic system. The specific choice of substituents on the starting pyrimidine and the nature of the cyclizing partner are crucial in determining the final structure and yield.
Halogenation Reactions for Dichloro-Substitution at the Pyrido[3,2-D]pyrimidine Nucleus
Once the Pyrido[3,2-d]pyrimidine nucleus is formed, the next crucial step is the introduction of chlorine atoms at the 2- and 6-positions. This is typically achieved through a halogenation reaction, which replaces existing functional groups, most commonly hydroxyl or oxo groups, with chlorine atoms.
The most prevalent and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov The parent Pyrido[3,2-d]pyrimidine-2,6-dione, or its tautomeric dihydroxy form, is treated with neat or a solution of phosphorus oxychloride, often at elevated temperatures. This reaction converts the carbonyl or hydroxyl functionalities into the desired chloro-substituents.
For instance, a synthetic sequence leading to a related 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) involved the treatment of the corresponding dione (B5365651) with phosphorus oxychloride to achieve the dichlorinated product. nih.gov This type of reaction is a standard and well-documented method for the synthesis of chloro-substituted nitrogen heterocycles. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of the chloride ion.
The efficiency of the chlorination can be influenced by reaction conditions such as temperature, reaction time, and the presence of additives. In some cases, a tertiary amine base like N,N-diethylaniline or triethylamine (B128534) may be added to neutralize the HCl gas generated during the reaction and to drive the reaction to completion. The choice of solvent is also critical; high-boiling inert solvents may be used, or the reaction can be run in an excess of the chlorinating agent itself.
Optimized Synthetic Routes and Efficiency Enhancements
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent waste, and saving time. orgchemres.org These strategies are particularly well-suited for the construction of complex heterocyclic systems like pyridopyrimidines.
For the synthesis of the Pyrido[2,3-d]pyrimidine core, a common MCR involves the condensation of an aminopyrimidine (such as 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound like malononitrile. tandfonline.comscirp.org This three-component reaction can be carried out in a single pot to generate a highly functionalized pyridopyrimidine structure in good yields. researchgate.net While these examples produce the [2,3-d] isomer, the underlying principle is applicable to the synthesis of the [3,2-d] scaffold by selecting the appropriate pyrimidine starting material. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. Microwave-assisted one-pot cyclocondensation has also been described as a high-yield method for creating multifunctionalized pyridopyrimidines. researchgate.net
Catalytic Systems in Pyrido[3,2-d]pyrimidine Synthesis
The use of catalysts is another key strategy for enhancing the efficiency of pyridopyrimidine synthesis. Catalysts can accelerate reaction rates, improve yields, and allow for milder reaction conditions. A variety of catalysts have been reported for the MCRs that form the pyridopyrimidine core.
Examples of effective catalysts include:
Lewis acids: Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a green and reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. scirp.org
Phase-transfer catalysts: Triethylbenzylammonium chloride (TEBAC) has been used to catalyze three-component reactions of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net
Nanocatalysts: Nano magnetite Schiff base complexes have been utilized as efficient and easily separable catalysts for the synthesis of pyridopyrimidines in an ethanol-water mixture. tandfonline.com
Process Development and Scalability Considerations for 2,6-Dichloropyrido[3,2-d]pyrimidine Production
The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, cost-effective, and reproducible process.
Key scalability considerations include:
Cost and Availability of Starting Materials: The economic viability of the entire process is heavily dependent on the cost of precursors like substituted aminopyrimidines and the reagents used for cyclization and halogenation. Sourcing readily available and inexpensive starting materials is crucial.
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or cryogenic conditions can be challenging and expensive to implement on a large scale. The use of hazardous and corrosive reagents like phosphorus oxychloride necessitates specialized equipment and stringent safety protocols for handling and waste disposal. nih.gov
Process Safety: A thorough hazard analysis of each step is required. This includes managing exothermic reactions, handling flammable solvents, and controlling the release of toxic byproducts like HCl gas.
Purification and Isolation: Chromatography, which is common for purification in the lab, is often not practical for large-scale production. Developing robust crystallization or extraction procedures for isolating the final product with high purity is essential.
Waste Management: The synthesis, particularly the chlorination step, can generate significant amounts of acidic and organic waste. Developing a green and sustainable process with efficient waste treatment and potential for reagent recycling is a major goal in process development.
Regulatory Compliance: The production process must adhere to all relevant environmental and safety regulations.
Optimizing the synthesis to use catalytic rather than stoichiometric reagents, minimizing the number of steps through one-pot procedures, and designing an efficient final product isolation are all critical for successful and economical large-scale production.
Purity Assessment and Analytical Control Strategies in Synthesis
Ensuring the purity and identity of this compound is critical, especially if it is intended for use as a pharmaceutical intermediate or in other high-purity applications. A comprehensive suite of analytical techniques is employed for quality control throughout the synthetic process.
The primary methods for structure elucidation and purity assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure. These techniques provide detailed information about the number and connectivity of hydrogen and carbon atoms, allowing for unambiguous structure verification. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For the final product, the absence of C=O or O-H bands from the precursor and the presence of characteristic C-Cl vibrations would be key indicators of a successful transformation. researchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. By comparing the peak area of the main product to those of any impurities, a quantitative measure of purity can be obtained. Thin-Layer Chromatography (TLC) is also used for rapid monitoring of reaction progress. tandfonline.com
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound, providing a fundamental check on the empirical formula. researchgate.net
By implementing these analytical controls at the final stage and for key intermediates, chemists can ensure that the synthesized this compound meets the required specifications for identity, strength, and purity. researchgate.net
Chemical Transformations and Derivatization Strategies of 2,6 Dichloropyrido 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing 2,6-Dichloropyrido[3,2-d]pyrimidine. This reaction involves the displacement of the chlorine atoms by various nucleophiles. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) and pyridine (B92270) rings, which stabilizes the intermediate Meisenheimer complex. youtube.comarkat-usa.org
Regioselectivity and Chemoselectivity in Sequential Substitutions at C-2 and C-6
The two chlorine atoms at the C-2 and C-6 positions of the pyrido[3,2-d]pyrimidine (B1256433) ring exhibit different reactivities, which allows for selective substitution. Generally, the C-2 position is more susceptible to nucleophilic attack than the C-6 position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the fused ring system.
For instance, in the related 2,4-dichloropyrimidine (B19661) system, the C-4 position is typically more reactive towards nucleophiles. However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com This principle of regioselectivity is also observed in the pyrido[3,2-d]pyrimidine series, where the electronic environment dictates the preferred site of reaction. acs.orgnih.gov
Reactivity Profiles with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)
A wide range of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse array of derivatives.
Amines: Amines are common nucleophiles that readily displace the chlorine atoms to form amino-substituted pyrido[3,2-d]pyrimidines. The reaction of this compound with amines, in the presence of a base like DIEA, yields the corresponding amino derivatives. google.com The regioselectivity often favors substitution at the C-2 position. nih.gov
Thiols: Thiolates are also effective nucleophiles for the substitution of the chlorine atoms. The reaction conditions can influence the regioselectivity of thiolation. For example, in some dichloropyrimidine systems, the choice of solvent and base can direct the substitution to either the C-2 or C-8 position in related trichloropyrido[3,2-d]pyrimidine systems. researchgate.net
Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, although their reactions can sometimes be less selective. In certain dichloropyrimidine systems, reactions with alkoxides have been shown to proceed selectively at the C-2 position, even at low temperatures. wuxiapptec.com
The following table summarizes the reactivity of this compound with different nucleophiles:
Table 1: Reactivity of this compound with Various Nucleophiles| Nucleophile | Position of Substitution | Product |
|---|---|---|
| Amines (R-NH₂) | C-2 (preferential) | 2-Amino-6-chloropyrido[3,2-d]pyrimidine |
| Thiols (R-SH) | C-2 or C-6 (condition dependent) | 2-Thio-6-chloropyrido[3,2-d]pyrimidine or 2-Chloro-6-thiopyrido[3,2-d]pyrimidine |
| Oxygen Nucleophiles (R-OH) | C-2 (preferential) | 2-Alkoxy/Hydroxy-6-chloropyrido[3,2-d]pyrimidine |
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the pyrido[3,2-d]pyrimidine core. icmpp.ronih.gov These reactions significantly expand the chemical space accessible from this compound.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a widely used method for C-C bond formation, employing a palladium catalyst to couple an organoboron reagent with a halide. preprints.orgsemanticscholar.org In the context of this compound, this reaction allows for the selective arylation or heteroarylation at the chlorine-bearing positions.
For example, the palladium-catalyzed Suzuki reaction of a 2-amino-6-chloropyrido[3,2-d]pyrimidine intermediate with a boronate can afford the corresponding 6-aryl derivative. google.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.net
Liebeskind-Srogl Cross-Coupling Applications
The Liebeskind-Srogl cross-coupling is a unique reaction that enables the coupling of thioethers with organoboron reagents, catalyzed by palladium and a copper(I) co-catalyst. wikiwand.comwikipedia.org This reaction is particularly useful for functionalizing positions that have been first substituted with a thiol group.
In the synthesis of complex pyrido[3,2-d]pyrimidine derivatives, a sequential strategy can be employed. First, a chlorine atom is displaced by a thiol nucleophile. The resulting thioether can then undergo a Liebeskind-Srogl cross-coupling to introduce a carbon-based substituent. nih.gov This two-step process allows for the regioselective introduction of two different functional groups. researchgate.net
Other Transition Metal-Mediated Functionalizations
Besides Suzuki-Miyaura and Liebeskind-Srogl reactions, other transition metal-catalyzed transformations can be applied to this compound and its derivatives. nih.govnih.gov These include, but are not limited to, Sonogashira coupling for the introduction of alkynyl groups and Buchwald-Hartwig amination for the formation of C-N bonds. nih.gov These methods provide additional avenues for the diversification of the pyrido[3,2-d]pyrimidine scaffold. researchgate.net
The following table provides an overview of the metal-catalyzed cross-coupling reactions discussed:
Table 2: Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives| Reaction | Catalyst | Coupling Partners | Product |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl/Heteroarylboronic acid/ester | Aryl/Heteroaryl-substituted pyrido[3,2-d]pyrimidine |
| Liebeskind-Srogl | Palladium, Copper(I) | Thioether, Organoboron reagent | Aryl/Alkyl-substituted pyrido[3,2-d]pyrimidine |
| Sonogashira | Palladium, Copper(I) | Terminal alkyne | Alkynyl-substituted pyrido[3,2-d]pyrimidine |
| Buchwald-Hartwig | Palladium | Amine | Amino-substituted pyrido[3,2-d]pyrimidine |
Further Functionalization of the Pyrido[3,2-D]pyrimidine Nucleus Beyond Halogen Displacement
While the displacement of the chloro groups at the C2 and C6 positions of this compound is a primary strategy for derivatization, further functionalization of the core heterocyclic structure opens up additional avenues for creating molecular diversity. These transformations can target the C-H bonds of the pyridine ring, allowing for the introduction of a variety of substituents.
One key strategy for the functionalization of related heterocyclic systems is through metal-catalyzed C-H activation. For instance, palladium-catalyzed direct ortho C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives. rsc.org This method allows for the formation of a carbon-carbon bond between the heterocyclic core and an aryl group, a common motif in biologically active compounds. Although not yet reported specifically for this compound, this approach holds potential for the selective functionalization of the pyridine ring, likely at the C7 or C8 positions.
Another emerging technique is photoredox catalysis, which offers a metal-free alternative for C-H arylation. Studies on 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates have demonstrated that irradiation with visible light in the presence of a photocatalyst can effectively arylate the heterocyclic core. nih.govacs.orgresearchgate.net This method has a broad substrate scope and could potentially be adapted for the functionalization of the pyrido[3,2-d]pyrimidine nucleus.
Furthermore, the synthesis of fused polycyclic systems represents another dimension of functionalization. The construction of additional rings onto the pyrido[3,2-d]pyrimidine scaffold can lead to novel three-dimensional structures with distinct biological properties. For example, the synthesis of pyridodipyrimidine heterocycles, which are analogs of tetra- or penta-aza-anthracene or phenanthrene, has been reported through various synthetic approaches. nih.gov These tricyclic systems can be synthesized from appropriately substituted pyrimidine precursors, suggesting that derivatives of this compound could serve as starting materials for the construction of such complex scaffolds.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic and heterocyclic compounds and could be applied to pyrido[3,2-d]pyrimidine derivatives bearing appropriate alkene side chains. rsc.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the construction of a new ring fused to the existing pyridopyrimidine core, leading to novel tetracyclic systems.
The following table summarizes potential strategies for the further functionalization of the pyrido[3,2-d]pyrimidine nucleus based on transformations reported for related heterocyclic systems.
| Functionalization Strategy | Potential Reaction Site(s) | Key Reagents/Conditions | Potential Products | Supporting Evidence (Related Systems) |
| Palladium-Catalyzed C-H Arylation | C7, C8 | Pd catalyst, aryl halide/boronic acid | Aryl-substituted pyrido[3,2-d]pyrimidines | Successful on pyrrolo[2,3-d]pyrimidines. rsc.org |
| Photoredox C-H Arylation | C7, C8 | Photocatalyst, light, diazonium salts | Aryl-substituted pyrido[3,2-d]pyrimidines | Effective for pyrido[1,2-a]pyrimidines. nih.govacs.orgresearchgate.net |
| Annulation Reactions | C7-C8 bond | Bifunctional reagents | Fused polycyclic pyrido[3,2-d]pyrimidines | Synthesis of pyridodipyrimidines. nih.gov |
| Ring-Closing Metathesis (RCM) | Appended alkene chains | Grubbs catalyst | Fused-ring systems | General method for heterocycle synthesis. rsc.orgwikipedia.orgorganic-chemistry.org |
Divergent Synthesis Strategies from this compound
The presence of two reactive chloro groups at distinct positions (C2 and C6) on the pyrido[3,2-d]pyrimidine scaffold makes this compound an excellent starting material for divergent synthesis. This strategy allows for the generation of a wide array of structurally diverse molecules from a common intermediate, which is highly valuable in medicinal chemistry for exploring structure-activity relationships.
The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization. Typically, the C2 position is more susceptible to nucleophilic attack than the C6 position. This allows for a stepwise introduction of different substituents. For example, a nucleophile can be introduced at the C2 position under milder conditions, followed by a second, different nucleophile at the C6 position under more forcing conditions or using a different reaction type, such as a palladium-catalyzed cross-coupling reaction.
A key divergent approach involves the sequential displacement of the chloro groups with different nucleophiles. For instance, an amino group can be introduced at the C2 position, followed by the introduction of a different amino, alkoxy, or thioalkoxy group at the C6 position. This strategy has been employed in the synthesis of various kinase inhibitors based on related pyridopyrimidine scaffolds.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to introduce carbon-carbon and carbon-nitrogen bonds at the C2 and C6 positions. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of these reactions, allowing for the controlled synthesis of a diverse range of derivatives.
Scaffold hopping is another powerful divergent strategy that can be initiated from this compound. This involves transforming the initial scaffold into a new one while retaining key pharmacophoric features. For example, intramolecular cyclization reactions of appropriately substituted pyrido[3,2-d]pyrimidines can lead to the formation of novel tricyclic or tetracyclic systems.
The following table outlines a hypothetical divergent synthesis plan starting from this compound, leading to a variety of molecular scaffolds.
| Starting Material | Reaction 1 (C2-selective) | Intermediate | Reaction 2 (C6-functionalization) | Final Scaffold Type |
| This compound | Nucleophilic Aromatic Substitution (e.g., R¹NH₂) | 2-Amino-6-chloropyrido[3,2-d]pyrimidine | Nucleophilic Aromatic Substitution (e.g., R²NH₂) | 2,6-Diaminopyrido[3,2-d]pyrimidine |
| This compound | Nucleophilic Aromatic Substitution (e.g., R¹NH₂) | 2-Amino-6-chloropyrido[3,2-d]pyrimidine | Suzuki Coupling (e.g., R²B(OH)₂) | 2-Amino-6-arylpyrido[3,2-d]pyrimidine |
| This compound | Nucleophilic Aromatic Substitution (e.g., R¹NH₂) | 2-Amino-6-chloropyrido[3,2-d]pyrimidine | Sonogashira Coupling (e.g., R²-acetylene) | 2-Amino-6-alkynylpyrido[3,2-d]pyrimidine |
| This compound | Suzuki Coupling (e.g., R¹B(OH)₂) | 2-Aryl-6-chloropyrido[3,2-d]pyrimidine | Buchwald-Hartwig Amination (e.g., R²NH₂) | 2-Aryl-6-aminopyrido[3,2-d]pyrimidine |
Design Principles for Pyrido[3,2-D]pyrimidine-Based Chemical Libraries
The design of chemical libraries based on the pyrido[3,2-d]pyrimidine scaffold is guided by several key principles aimed at maximizing structural diversity and biological relevance, particularly in the context of drug discovery. The pyrido[3,2-d]pyrimidine core is considered a "privileged scaffold" as it can serve as a high-affinity ligand for multiple biological targets, notably protein kinases. nih.gov
Structure-Activity Relationship (SAR) Driven Design: A primary principle is the systematic exploration of the chemical space around the core scaffold to build a comprehensive SAR. For the 2,6-disubstituted pyrido[3,2-d]pyrimidine series, this involves varying the substituents at the C2 and C6 positions. For instance, in the development of tyrosine kinase inhibitors, libraries of compounds with different aryl and amino substituents at these positions have been synthesized and screened to identify potent and selective inhibitors. nih.govacs.org
Fragment-Based Design: Another approach is fragment-based drug discovery (FBDD), where small molecular fragments that bind to the target are identified and then grown or linked to create more potent leads. The this compound can be considered a core fragment that can be elaborated by attaching various other fragments at the C2 and C6 positions. This allows for the efficient exploration of the chemical space and the identification of key binding interactions.
Diversity-Oriented Synthesis (DOS): DOS aims to generate a collection of structurally diverse and complex molecules from a common starting material. researchgate.netnih.govresearchgate.net Starting with this compound, a DOS approach would involve employing a variety of reaction types and building blocks to generate a library of compounds with diverse scaffolds, stereochemistry, and functional group appendages.
Computational and In Silico Design: Molecular modeling and computational methods play a crucial role in the design of pyrido[3,2-d]pyrimidine-based libraries. Pharmacophore modeling can identify the key structural features required for biological activity, guiding the selection of substituents. Docking studies can predict the binding modes of designed compounds within the active site of a target protein, helping to prioritize compounds for synthesis. nih.gov
The following table provides an example of a design matrix for a hypothetical pyrido[3,2-d]pyrimidine-based library targeting protein kinases.
| Scaffold Position | Substituent Type | Rationale | Example Substituents |
| C2 | Small, hydrogen-bond donors/acceptors | Interact with the hinge region of the kinase | -NH₂, -OH, small amines (e.g., methylamine) |
| C2 | Substituted anilines | Explore the solvent-exposed region | 3-chloroaniline, 4-methoxyaniline, 3-(dimethylamino)aniline |
| C6 | Aryl groups | Occupy the hydrophobic pocket | Phenyl, 2,6-dichlorophenyl, 3,5-dimethoxyphenyl |
| C6 | Heterocyclic groups | Introduce additional H-bond donors/acceptors | Pyridyl, pyrazolyl, indolyl |
| N8 | Alkyl or substituted alkyl groups | Modulate solubility and cell permeability | Methyl, ethyl, cyclopentyl, (CH₂)₂-N(Et)₂ |
By systematically combining these design principles, it is possible to construct high-quality chemical libraries based on the this compound scaffold, increasing the probability of discovering novel and potent biologically active compounds.
Exploration of Biological Activities and Molecular Interactions of 2,6 Dichloropyrido 3,2 D Pyrimidine Derivatives
In Vitro Target Identification and Validation Studies for Pyrido[3,2-d]pyrimidine (B1256433) Analogues
The therapeutic potential of pyrido[3,2-d]pyrimidine derivatives is largely attributed to their ability to interact with and modulate the activity of key biological macromolecules. In vitro studies have been instrumental in identifying and validating the specific molecular targets of these compounds, providing a mechanistic basis for their observed cellular effects.
Kinase Inhibition Profiling
A primary mode of action for many pyrido[3,2-d]pyrimidine analogues is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases such as cancer.
PI3Kδ: The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a key target in hematologic malignancies and inflammatory diseases. A series of pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as potent and selective PI3Kδ inhibitors. nih.govbohrium.comnih.gov For instance, compound S5 demonstrated excellent enzymatic activity against PI3Kδ with a half-maximal inhibitory concentration (IC50) of 2.82 nM, showing significant potency compared to the approved drug idelalisib. nih.govbohrium.com Similarly, compounds A1, A5, and A7, which also feature the pyrido[3,2-d]pyrimidine scaffold, exhibited subnanomolar inhibitory activity against PI3Kδ and displayed good selectivity over other PI3K isoforms. nih.govresearchgate.net
Mps1: Monopolar spindle 1 (Mps1) is a crucial kinase involved in the spindle assembly checkpoint, making it an attractive target for cancer therapy. mdpi.comacs.org While much of the research on Mps1 inhibitors has focused on the pyrido[3,4-d]pyrimidine (B3350098) scaffold, the potential for pyrido[3,2-d]pyrimidine derivatives to target this kinase is an area of interest. mdpi.comacs.orgnih.govnih.gov Studies on related pyridopyrimidine cores have shown that these structures can effectively bind to the ATP-binding pocket of Mps1. mdpi.comnih.gov
DHFR: Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. researchgate.net Pyrido[3,2-d]pyrimidine derivatives have been developed as inhibitors of DHFR from various organisms, including Pneumocystis jirovecii (pjDHFR), the causative agent of Pneumocystis pneumonia. nih.govduq.edu Molecular modeling and enzymatic assays revealed that certain 6-substituted pyrido[3,2-d]pyrimidines can selectively inhibit pjDHFR over human DHFR (hDHFR). nih.gov For example, compound 15 from one such study showed an IC50 of 80 nM against pjDHFR with 28-fold selectivity over hDHFR. nih.govduq.edu Other 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have also demonstrated potent inhibition of DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.govacs.org
ERK: The extracellular signal-regulated kinase (ERK) is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers. google.comnih.gov While many ERK inhibitors are based on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, the broader class of pyridopyrimidines is recognized for its potential to block this pathway. nih.govnih.gov
HDAC: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. researchgate.net Researchers have designed and synthesized 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of HDAC and MAP kinase-interacting kinases (Mnk). nih.govnih.gov Compound A12 from this series displayed good inhibitory activity against both HDAC and Mnk. nih.govnih.gov
ATR: Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy. nih.govrawdatalibrary.net A series of pyrido[3,2-d]pyrimidine derivatives have been reported as potent ATR inhibitors. The representative compound 10q from this series exhibited excellent potency against ATR in both biochemical and cellular assays. nih.govrawdatalibrary.net
CDK: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibitors are used in cancer treatment. nih.govnih.govgoogle.comupm.edu.my While extensive research has been conducted on pyrido[2,3-d]pyrimidine-based CDK inhibitors, the pyrido[3,2-d]pyrimidine scaffold also holds potential for the design of inhibitors targeting this kinase family. nih.govnih.govgoogle.com
Tyrosine Kinases: This broad family of enzymes is a major focus of modern cancer therapy. acs.orgacs.org Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Furthermore, pyrido[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various tyrosine kinases, including platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). nih.gov
| Compound/Series | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound S5 | PI3Kδ | 2.82 nM | nih.govbohrium.com |
| Compounds A1, A5, A7 | PI3Kδ | Subnanomolar | nih.govresearchgate.net |
| Compound 15 | pjDHFR | 80 nM | nih.govduq.edu |
| Compound 10q | ATR | Excellent potency | nih.govrawdatalibrary.net |
| Compound A12 | HDAC/Mnk | Good activity | nih.govnih.gov |
Enzyme Mechanism Investigations
Understanding how these inhibitors interact with their target enzymes at a molecular level is crucial for rational drug design. Studies have indicated that many pyrido[3,2-d]pyrimidine derivatives function as ATP-competitive inhibitors. bohrium.comnih.gov Molecular docking studies have shown that these compounds can fit well into the ATP-binding pocket of their target kinases. bohrium.comnih.gov For example, the pyrido[3,2-d]pyrimidine core can mimic the purine (B94841) structure of ATP and form key hydrogen bond interactions within the hinge region of the kinase. nih.gov In the case of PI3Kδ inhibitors like compound S5, docking studies revealed that it fits well into the ATP-binding pocket of the enzyme. bohrium.com Similarly, for HDAC and Mnk dual inhibitors, the pyrido[3,2-d]pyrimidine framework was found to be essential for maintaining activity, likely through interactions in the ATP-binding site of Mnk. nih.govnih.gov
Receptor Binding Affinity Studies
Currently, there is a limited amount of publicly available research specifically detailing the receptor binding affinities of 2,6-dichloropyrido[3,2-d]pyrimidine derivatives outside the context of enzyme inhibition. The primary focus of research for this class of compounds has been on their role as enzyme inhibitors, particularly targeting the ATP-binding sites of various kinases.
Cellular Investigations of Pyrido[3,2-d]pyrimidine Derivative Effects
The in vitro activity of pyrido[3,2-d]pyrimidine derivatives against specific molecular targets often translates into measurable effects at the cellular level. These investigations are critical for understanding the pharmacological potential of these compounds.
Antiproliferative Effects in Various Cancer Cell Lines
A significant outcome of kinase inhibition by pyrido[3,2-d]pyrimidine analogues is the suppression of cancer cell proliferation. These compounds have demonstrated antiproliferative activity across a range of cancer cell lines.
For instance, the potent PI3Kδ inhibitor S5 showed strong antiproliferative activity against the SU-DHL-6 human B-cell lymphoma cell line, with an IC50 of 0.035 μM. nih.govbohrium.com Similarly, the PI3Kδ inhibitors A1, A5, and A7 displayed significant inhibitory effects against SU-DHL-6 cells. nih.govresearchgate.net The dual HDAC and Mnk inhibitor, A12, exhibited the best antiproliferative activity against human prostate cancer PC-3 cells in its series. nih.govnih.gov Furthermore, ATR inhibitor 10q showed moderate inhibitory activity against HT-29 colon cancer cells, particularly in combination with an ATM inhibitor. nih.gov
| Compound | Cancer Cell Line | Effect | IC50 | Reference |
|---|---|---|---|---|
| S5 | SU-DHL-6 (B-cell lymphoma) | Antiproliferative | 0.035 μM | nih.govbohrium.com |
| A1, A5, A7 | SU-DHL-6 (B-cell lymphoma) | Antiproliferative | Significant inhibition | nih.gov |
| A12 | PC-3 (Prostate cancer) | Antiproliferative | Best in series | nih.govnih.gov |
| 10q | HT-29 (Colon cancer) | Inhibitory activity | Moderate | nih.gov |
Modulation of Key Cellular Signaling Pathways
The antiproliferative effects of pyrido[3,2-d]pyrimidine derivatives are a direct consequence of their ability to modulate key cellular signaling pathways that control cell growth, survival, and proliferation.
A prominent example is the PI3K/Akt signaling pathway, which is frequently hyperactive in cancer. The PI3Kδ inhibitor S5 was shown to inhibit the phosphorylation of Akt, a downstream effector of PI3Kδ, in a concentration-dependent manner in SU-DHL-6 cells. nih.govbohrium.com This demonstrates that the compound effectively blocks the signaling cascade initiated by PI3Kδ. bohrium.com The inhibitors A1, A5, and A7 also effectively inhibited Akt phosphorylation. nih.gov Furthermore, compound A7 was shown to induce apoptosis and cause cell cycle arrest in SU-DHL-6 cells, further highlighting its impact on critical cellular processes. nih.govresearchgate.net The RAS-ERK pathway is another critical proliferation signaling pathway that can be targeted by pyridopyrimidine derivatives. google.com Blockade of this pathway can lead to decreased levels of phosphorylated ERK and MEK, inducing cancer cell death. nih.gov
Apoptosis Induction Mechanisms in Cellular Models
The induction of apoptosis, or programmed cell death, is a critical mechanism through which many chemotherapeutic agents exert their effects. Derivatives of the this compound scaffold have been investigated for their pro-apoptotic activities in various cancer cell models. The mechanisms underlying this activity are often multifaceted, involving the modulation of key signaling pathways that control cell survival and death.
Research into pyrimidine (B1678525) derivatives has shown they can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress signals, leading to the activation of pro-apoptotic proteins like Bax and Bak. nih.gov This results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which activates a cascade of caspases (such as caspase-9 and the effector caspase-3) that execute the apoptotic program. nih.gov
For instance, studies on pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have demonstrated their ability to induce apoptosis in a dose-dependent manner in non-small cell lung cancer (NSCLC) cell lines, such as H1975. nih.gov This process is often accompanied by cell cycle arrest, preventing the proliferation of cancerous cells. nih.gov The activation of the apoptotic cascade in these models is a key indicator of the therapeutic potential of compounds derived from heterocyclic scaffolds like pyridopyrimidine.
Furthermore, the cellular environment and the specific molecular targets of the derivatives play a crucial role. For example, in Bcl-2-dependent cancer cells, inhibitors can directly antagonize anti-apoptotic Bcl-2 family proteins, thereby promoting cell death. nih.gov While direct studies on this compound are limited, the principles observed with structurally related pyrimidine derivatives suggest that its analogs likely engage similar molecular machinery to induce apoptosis. This can involve triggering endoplasmic reticulum (ER) stress, which, if prolonged, activates pro-apoptotic signaling, often mediated by the transcription factor CHOP. nih.gov This complex interplay of signaling pathways underscores the potential of these compounds as inducers of cancer cell death. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR analyses provide critical insights for optimizing potency and selectivity against various biological targets, such as protein kinases. researchgate.netnih.gov The pyridopyrimidine core serves as a versatile scaffold, and modifications at different positions can dramatically influence the compound's pharmacological profile. nih.gov
The core principle of SAR is that the position and nature of substituents on the pyrimidine nucleus significantly affect biological activity. nih.gov For example, in the development of kinase inhibitors, substitutions on the phenylamino (B1219803) moiety of pyrido[2,3-d]pyrimidin-7-ones have been shown to enhance both potency and selectivity. researchgate.net Similarly, for thieno[3,2-d]pyrimidine (B1254671) derivatives designed as PI3Kδ inhibitors, the introduction of piperazinone substituents at the 6-position led to compounds with greater potency and selectivity compared to their piperazine (B1678402) counterparts. nih.gov
These studies systematically explore how different functional groups impact target binding and cellular activity, guiding the development of more effective therapeutic agents. researchgate.netnih.gov
Rational Design Principles Based on SAR Data
Rational drug design leverages SAR data to create new molecules with improved properties. This approach involves a hybrid strategy, often combining pharmacophores known to interact with specific biological targets. nih.gov For instance, by incorporating a pharmacophore that binds to the acetylated lysine (B10760008) pocket of BET proteins with a typical kinase hinge binder, researchers have developed potent dual inhibitors of BET proteins and CDK9 based on a pyrimidine scaffold. nih.gov
The design process for EGFR inhibitors based on a 2,4-dichloro-6-methylpyrimidine (B20014) core provides another example. nih.gov Building on the structure of existing drugs like AZD-9291, new derivatives were synthesized to target specific resistance mutations (T790M/L858R) in non-small cell lung cancer. nih.gov This highlights a key principle: using the known binding mode of an existing inhibitor to design new compounds with enhanced selectivity and efficacy against mutated targets.
In-silico ligand-based drug design has also been employed to develop novel inhibitors. elsevierpure.com By analyzing the common features of known active compounds, new scaffolds can be designed and synthesized. This was demonstrated in the development of SHIP2 inhibitors, where novel 4-substituted 2-pyridin-2-ylamides were designed based on the properties of known inhibitors. elsevierpure.com This approach, grounded in SAR data, accelerates the discovery of lead compounds with desired therapeutic profiles. nih.govmdpi.com
Impact of Substituent Effects on Biological Activity
The specific substituents on the this compound core are critical determinants of biological activity. The two chlorine atoms at the 2- and 6-positions are reactive sites, allowing for the introduction of various functional groups, particularly amines, which can serve as hydrogen bond donors or acceptors to interact with target proteins.
SAR studies on related pyrimidine derivatives have consistently shown that the nature and position of substituents dictate the pharmacological outcome. nih.gov For instance, in a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the presence of an unsubstituted benzene (B151609) ring at the 6-position of the pyrimidine core was found to be crucial for maximal anthelmintic activity. nih.gov Furthermore, a methoxy (B1213986) group at the 4-position of the benzene ring located at the 4-position of the pyrimidine enhanced this activity. nih.gov
In the context of anticancer activity, modifications to the pyrido[2,3-d]pyrimidine scaffold have yielded potent kinase inhibitors. researchgate.net The introduction of various amino groups at positions 4 and 6 has led to the discovery of compounds that inhibit Casein Kinase 2 (CK2) in the micromolar range. researchgate.net The strategic placement of different substituents allows for the fine-tuning of a compound's interaction with its biological target, thereby influencing its potency and selectivity. researchgate.netnih.gov
Table 1: Impact of Substituents on Biological Activity of Pyrimidine Derivatives
| Core Scaffold | Substituent Position | Substituent Type | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-one | Phenylamino moiety (positions 3 and 4) | Various | Improved potency and selectivity | Abl kinase | researchgate.net |
| Thieno[3,2-d]pyrimidine | Position 6 | Piperazinone | Increased potency and selectivity over piperazine | PI3Kδ | nih.gov |
| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine | Position 4 of pyrimidine (via benzene ring) | Methoxy group | Enhanced activity | Anthelmintic | nih.gov |
| Pyrido[2,3-d]pyrimidine | Positions 4 and 6 | Amino groups | Inhibition in micromolar range | Casein Kinase 2 (CK2) | researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable tools in modern drug discovery, providing detailed insights into how a ligand, such as a this compound derivative, interacts with its biological target. These approaches, including molecular docking and molecular dynamics simulations, help to predict binding affinities, understand interaction dynamics, and guide the rational design of more potent and selective inhibitors. mdpi.com
Molecular Docking and Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is widely used to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. For pyrimidine and pyridopyrimidine derivatives, docking studies have been instrumental in elucidating their interactions with various targets, including kinases and viral proteases. nih.govnih.govresearchgate.net
For example, docking studies of novel pyrido[2,3-d]pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 helped to identify compounds with promising antiviral potential by predicting their binding modes within the active site. nih.gov Similarly, docking analyses of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed key interactions, with binding energies correlating with observed antioxidant activity. nih.gov
These studies typically reveal that the pyrimidine core acts as a scaffold, positioning key functional groups to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the target's binding pocket. mdpi.com For instance, in the development of RNase H inhibitors, docking showed how thiazolone[3,2-a]pyrimidine derivatives could coordinate with magnesium ions in the catalytic site, confirming their binding mechanism. mdpi.com
Table 2: Examples of Molecular Docking Studies with Pyrimidine Derivatives
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Predicted binding modes that correlated with in vitro antiviral activity. | nih.gov |
| Pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (CDK2) | Identified compounds with favorable binding energies (-7.4 to -7.9 kcal/mol) that correlated with antioxidant activity. | nih.gov |
| Pyrano[2,3-d]pyrimidine formimidates | Antimicrobial targets | Revealed a new molecular scaffold for enhancing antimicrobial activity. | researchgate.net |
| Thiazolone[3,2-a]pyrimidines | HIV RNase H | Showed coordination with magnesium ions in the catalytic site and identified key interactions. | mdpi.com |
Molecular Dynamics Simulations to Elucidate Interaction Dynamics
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is used to assess the stability of the binding pose predicted by docking and to understand the dynamic nature of the interactions. mdpi.com
MD simulations have been applied to various systems involving pyrimidine analogs and other heterocyclic compounds. For example, simulations of HIV RNase H in complex with a thiazolone[3,2-a]pyrimidine inhibitor were used to confirm the stability of the complex over the simulation period. mdpi.com Similarly, 100-nanosecond MD simulations were performed on SARS-CoV-2 Mpro bound to a potential inhibitor to validate the stability of the ligand-protein interaction. nih.gov
These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for maintaining the stability of the complex. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex and observe the persistence of specific interactions, like hydrogen bonds, over time. nih.govnih.gov This detailed understanding of interaction dynamics is crucial for the optimization of lead compounds.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques that play a pivotal role in modern drug discovery. These methods allow for the rational design and identification of novel bioactive molecules by analyzing the structural and chemical features required for a ligand to interact with a specific biological target. In the context of this compound derivatives and related heterocyclic systems, these approaches have been instrumental in identifying and optimizing potent inhibitors for various therapeutic targets.
Pharmacophore models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. preprints.org Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening, identifying potential "hit" molecules that possess the desired features for biological interaction. nih.gov
While specific research focusing exclusively on the this compound scaffold is emerging, extensive studies on closely related pyridopyrimidine and pyrrolopyrimidine cores highlight the utility of these computational strategies. These studies provide a valuable framework for the future design of derivatives based on the this compound structure.
Detailed Research Findings
Research into related pyridopyrimidine scaffolds has successfully utilized virtual screening and pharmacophore mapping to design novel inhibitors for various protein targets. For instance, in the pursuit of new anticancer agents, these methods have been applied to design pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis. nih.govresearchgate.net In one such study, a virtual screening of a pyrido[2,3-d]pyrimidine database, followed by binding free energy calculations and pharmacophore mapping, led to the design of a 42-molecule library. nih.govresearchgate.net From this library, four compounds (T36, T39, T40, and T13) were identified through molecular docking studies to have superior interactions with the hTS active site compared to the standard drug, raltitrexed. nih.gov These compounds were found to interact with a key catalytic amino acid, Cys195, which is essential for anticancer activity. nih.govresearchgate.net
Similarly, a series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as potential inhibitors of the δ isoform of class I PI3K (PI3Kδ), a promising target for hematologic cancers. nih.gov This research led to the discovery of compound S5 , which demonstrated excellent enzyme inhibitory activity (IC₅₀ = 2.82 nM) and potent antiproliferation activity against the SU-DHL-6 cell line (IC₅₀ = 0.035 μM). nih.gov The success of this design effort underscores the potential for developing highly selective and potent inhibitors based on the pyridopyrimidine scaffold.
In another example, 3D-QSAR (Quantitative Structure-Activity Relationship) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on pyrrolo[3,2-d]pyrimidine derivatives targeting the Kinase insert domain receptor (KDR). nih.gov These models provided statistically significant results and serve as a tool to guide the design of new, more potent KDR inhibitors. nih.gov
The general workflow for these computational approaches often involves:
Target Selection and Ligand-Based Design: Identifying a therapeutic target and using known active ligands to build a pharmacophore model. For example, a pharmacophore model for PI3K p110α inhibitors includes key hydrogen bond interactions and hydrophobic features. nih.gov
Virtual Library Screening: Using the pharmacophore model to screen large chemical databases to find molecules that match the required 3D arrangement of features. nih.gov
Molecular Docking: Taking the "hit" compounds from the virtual screen and predicting their binding orientation and affinity within the target's active site. nih.govmdpi.com
Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity in vitro to validate the computational predictions. nih.govmdpi.com
The table below summarizes findings from studies on related pyridopyrimidine structures, illustrating the successful application of these computational techniques.
| Scaffold | Target | Computational Method | Key Findings | Reference Compound(s) |
| Pyrido[2,3-d]pyrimidine | Human Thymidylate Synthase (hTS) | Virtual Screening, Pharmacophore Mapping, Molecular Docking | Identified four ligands with better docking scores and interactions than the standard drug raltitrexed. | T36, T39, T40, T13 |
| Pyrido[3,2-d]pyrimidine | PI3Kδ | Molecular Design, Synthesis | Discovered a potent and selective inhibitor with excellent enzyme and antiproliferation activity. | S5 |
| Pyrrolo[3,2-d]pyrimidine | Kinase insert domain receptor (KDR) | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | Developed predictive models to guide the design of new potent KDR inhibitors. | Compound 27 |
| Pyrido[2,3-d]pyrimidine | VEGFR-2/HER-2 | Molecular Docking | Elucidated the molecular binding modes of potent dual inhibitors. | 5a, 5e |
Pharmacophore Feature Analysis
A pharmacophore model is defined by a specific set of chemical features. Based on studies of related kinase inhibitors, these models typically consist of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic interactions (AI), and hydrophobic contacts (HC). preprints.org For instance, a pharmacophore model for Janus Kinase 3 (JAK3) inhibitors might include one HBA, two AIs, and two HCs. preprints.org Similarly, the binding of inhibitors to AKT1 is often characterized by π–π stacking interactions with specific amino acids like Trp80 and hydrogen bonds with residues such as Tyr272. nih.gov These features are crucial for ligand recognition and binding affinity.
| Pharmacophore Feature | Description | Common Interacting Residues |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Leu905, Ser985 |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Val981, Tyr272 |
| Aromatic Interaction (AI) | A non-covalent interaction involving aromatic rings (e.g., π-π stacking). | Trp80 |
| Hydrophobic Contact (HC) | A non-polar interaction that helps stabilize the ligand in the binding pocket. | - |
The application of pharmacophore modeling and virtual screening provides a streamlined path to discovering novel derivatives of the this compound scaffold. By leveraging the insights gained from related heterocyclic systems, researchers can rationally design compounds with enhanced potency, selectivity, and optimized pharmacological profiles for a wide range of therapeutic targets.
Advanced Research Directions and Future Perspectives for 2,6 Dichloropyrido 3,2 D Pyrimidine
The pyrido[3,2-d]pyrimidine (B1256433) scaffold, a privileged heterocyclic structure, continues to attract significant attention in medicinal chemistry and materials science. The specific derivative, 2,6-Dichloropyrido[3,2-d]pyrimidine, serves as a highly versatile building block for the synthesis of a diverse array of functional molecules. Its two reactive chlorine atoms provide a gateway for extensive chemical modifications, paving the way for novel applications. This article explores the advanced research directions and future outlook for this important chemical entity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine, and what reagents are critical for its dichlorination?
- Methodological Answer : The compound is typically synthesized via a two-step process. First, the pyrido[3,2-<i>d</i>]pyrimidine core is formed by cyclization of substituted pyridine derivatives with urea under high-temperature conditions (150–155°C). Second, dichlorination is achieved using phosphorus oxychloride (POCl3) in toluene with <i>N,N</i>-diethylaniline as a catalyst. Refluxing for 14–16 hours yields the 2,6-dichloro derivative with 65–80% efficiency .
- Key Considerations : Ensure anhydrous conditions during POCl3 treatment to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.
Q. How can the purity and structural integrity of 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., absence of proton signals at C2 and C6 positions).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]<sup>+</sup> for C7H4Cl2N3 = 208.97).
- Elemental Analysis : Match calculated and observed C/H/N/Cl percentages.
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions of 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine be addressed?
- Methodological Answer :
- Electronic Effects : The C2 position is more electrophilic due to electron-withdrawing effects of the pyrimidine ring. Use sterically hindered amines (e.g., <i>tert</i>-butylamine) to preferentially substitute C5.
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C6 modification. For C2 substitution, microwave-assisted heating with K2CO3 in DMF enhances reactivity .
Q. What strategies resolve contradictions in reported biological activity data for 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine derivatives?
- Methodological Answer :
- Structural Confirmation : Re-evaluate synthetic routes to rule out regioisomeric impurities (e.g., 2,4- vs. 2,6-dichloro derivatives) using X-ray crystallography .
- Biological Assay Controls : Standardize cell lines (e.g., HepG2 vs. HEK293) and potency metrics (e.g., IC50 vs. EC50). For example, PD-173952 (a derivative) shows nM-level kinase inhibition but varies by assay conditions .
Q. How can 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine be integrated into multi-targeting drug design?
- Methodological Answer :
- Scaffold Hybridization : Fuse the dichloropyrido-pyrimidine core with pharmacophores like quinazoline or thieno[3,2-<i>d</i>]pyrimidine to enhance target engagement. For example, dual Abl/ChE inhibitors were designed by coupling with iron-chelating groups .
- Computational Docking : Use molecular dynamics to predict binding modes to multiple targets (e.g., kinases and GPCRs). Adjust substituents at C4/C7 for solubility and selectivity .
Experimental Design & Optimization
Q. What solvent systems and catalysts improve the yield of 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace toluene with chlorobenzene for higher boiling points (reducing side reactions).
- Catalytic Additives : Add catalytic ZnCl2 (5 mol%) to accelerate POCl3-mediated dichlorination .
- Scale-Up Protocol : Use a continuous flow reactor to maintain temperature control and reduce exothermic risks .
Q. How do steric and electronic factors influence the reactivity of 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents at C6 hinder Buchwald-Hartwig amination; switch to Ullmann conditions (CuI, 1,10-phenanthroline) for aryl ether formation.
- Electronic Effects : Electron-deficient aryl boronic acids (e.g., 4-CF3-phenyl) couple efficiently at C6 under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) .
Safety & Waste Management
Q. What are the critical safety protocols for handling 2,6-dichloropyrido[3,2-<i>d</i>]pyrimidine in aqueous environments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
